![molecular formula C17H13NO5 B5663145 5-(cinnamoylamino)isophthalic acid](/img/structure/B5663145.png)
5-(cinnamoylamino)isophthalic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(cinnamoylamino)isophthalic acid involves several steps, starting from basic aromatic diacid monomers. For instance, a novel aromatic diacid monomer was prepared in three steps, beginning with the reaction of phthalic anhydride with amino acids, followed by treatment with thionyl chloride and reaction with aminoisophthalic acid to produce novel chiral aromatic diacid monomers. These monomers were then polymerized with various diisocyanates under microwave irradiation, leading to the formation of optically active polyamides containing pendent phthalimide groups with good yields and moderate inherent viscosities (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
The molecular structure of 5-(cinnamoylamino)isophthalic acid and its derivatives has been extensively studied through methods such as X-ray crystallography and spectroscopic analyses. These studies reveal detailed information on the compound's crystal structure, molecular vibrations, and electronic properties, providing insights into its chemical behavior and reactivity. For instance, the structural variations and photoluminescent properties of metal-organic frameworks constructed from related compounds highlight the influence of minor synthetic condition variations on the resulting structures (Zhao et al., 2013).
Chemical Reactions and Properties
5-(Cinnamoylamino)isophthalic acid undergoes various chemical reactions, leading to the formation of diverse compounds with unique properties. These reactions include photocrosslinking, which is used to improve the mechanical stability of polymers derived from the compound without affecting their permselectivities. This property is crucial for applications in membrane technologies and other materials science fields (Ommer & Ritter, 1993).
Physical Properties Analysis
The physical properties of compounds derived from 5-(cinnamoylamino)isophthalic acid, such as solubility, thermal stability, and photoluminescence, have been thoroughly investigated. These properties are essential for the compound's applications in materials science, especially in the development of novel polymers and metal-organic frameworks. For example, new optically active polyamides derived from the compound exhibited good solubility in organic solvents, moderate inherent viscosities, and were characterized by various analytical techniques, including FT-IR, specific rotation, and thermogravimetric analyses (Mallakpour & Taghavi, 2008).
Chemical Properties Analysis
The chemical properties of 5-(cinnamoylamino)isophthalic acid, such as its reactivity towards other chemical species, photoreactivity, and catalytic behavior, are pivotal in its applications in organic synthesis and material science. Research has shown that the compound and its derivatives can serve as key intermediates in the synthesis of various heterocyclic compounds with potential antimicrobial activity, demonstrating the compound's utility in medicinal chemistry and drug design (Mahmoud et al., 2017).
properties
IUPAC Name |
5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-10H,(H,18,19)(H,20,21)(H,22,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUXPLIWZQBJT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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